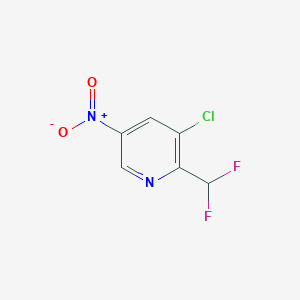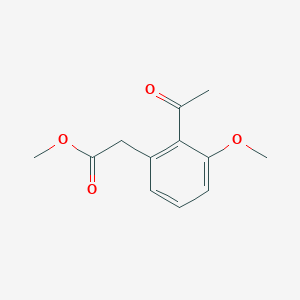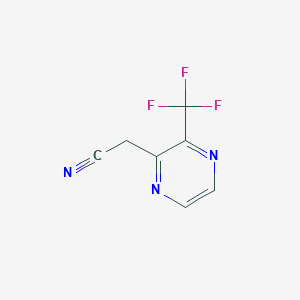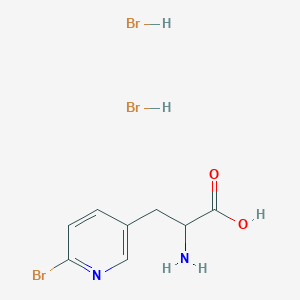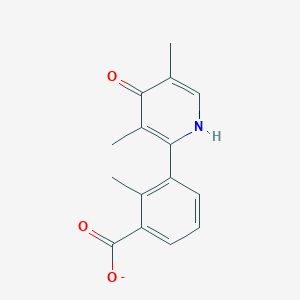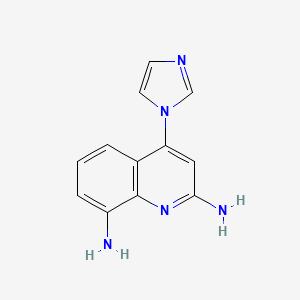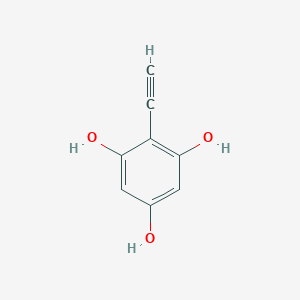
2-Ethynylbenzene-1,3,5-triol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Ethynylbenzene-1,3,5-triol is an organic compound with the molecular formula C8H6O3 It is a derivative of benzene, featuring three hydroxyl groups and an ethynyl group attached to the benzene ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Ethynylbenzene-1,3,5-triol can be achieved through several methods. One common approach involves the Sonogashira coupling reaction, where 1,3,5-triethynylbenzene is reacted with substituted iodobenzenes under palladium-catalyzed conditions . This method offers high yields and short reaction times. Another method involves the use of arylalkynyl Grignard reagents with enol esters to produce 1,3,5-triols .
Industrial Production Methods
Industrial production of this compound typically involves large-scale Sonogashira coupling reactions due to their efficiency and scalability. The reaction conditions are optimized to ensure high yield and purity of the final product.
化学反応の分析
Types of Reactions
2-Ethynylbenzene-1,3,5-triol undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form quinones.
Reduction: The ethynyl group can be reduced to an ethyl group.
Substitution: Electrophilic aromatic substitution reactions can occur at the benzene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Catalytic hydrogenation using palladium on carbon is a typical method.
Substitution: Reagents such as bromine or nitric acid can be used for electrophilic aromatic substitution.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Ethyl-substituted benzene derivatives.
Substitution: Halogenated or nitrated benzene derivatives.
科学的研究の応用
2-Ethynylbenzene-1,3,5-triol has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique chemical structure.
Industry: Utilized in the production of advanced materials, such as polymers and resins
作用機序
The mechanism of action of 2-Ethynylbenzene-1,3,5-triol involves its interaction with various molecular targets. The hydroxyl groups can form hydrogen bonds with biological molecules, affecting their function. The ethynyl group can participate in π-π interactions with aromatic residues in proteins, influencing their activity .
類似化合物との比較
Similar Compounds
Phloroglucinol (Benzene-1,3,5-triol): Lacks the ethynyl group, making it less reactive in certain chemical reactions.
Pyrogallol (Benzene-1,2,3-triol): Has hydroxyl groups in different positions, leading to different chemical properties and reactivity.
Hydroxyquinol (Benzene-1,2,4-triol): Another isomer with distinct chemical behavior due to the position of hydroxyl groups.
特性
分子式 |
C8H6O3 |
|---|---|
分子量 |
150.13 g/mol |
IUPAC名 |
2-ethynylbenzene-1,3,5-triol |
InChI |
InChI=1S/C8H6O3/c1-2-6-7(10)3-5(9)4-8(6)11/h1,3-4,9-11H |
InChIキー |
ZQGCDRINHHNSRW-UHFFFAOYSA-N |
正規SMILES |
C#CC1=C(C=C(C=C1O)O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![Acetic acid, [(phenylmethyl)imino]-, ethyl ester](/img/structure/B15223944.png)
